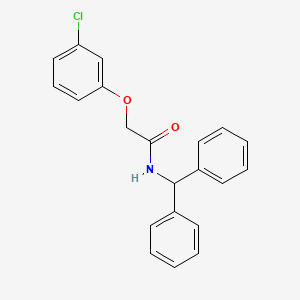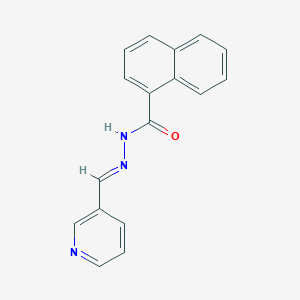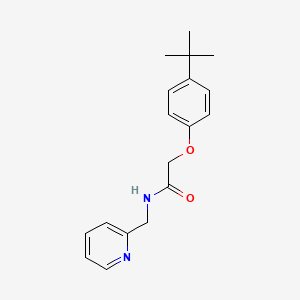
2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide, also known as DPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of diphenylmethylamines and has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Mechanism of Action
The exact mechanism of action of 2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to modulate the activity of ion channels and receptors involved in pain perception and seizure activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide in lab experiments is its well-established synthesis method and the availability of the compound. It has also been extensively studied in animal models, and its potential therapeutic applications have been explored. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide. One direction is to further explore its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to investigate its potential use as an analgesic and an anti-inflammatory agent. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its therapeutic potential.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its well-established synthesis method and availability make it a useful tool in lab experiments. However, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide involves the reaction of 3-chlorophenol with benzylamine in the presence of acetic anhydride, followed by the reaction with acetic acid to yield the final product. The synthesis has been described in detail in the literature, and the purity and yield of the product can be optimized by varying the reaction conditions.
properties
IUPAC Name |
N-benzhydryl-2-(3-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c22-18-12-7-13-19(14-18)25-15-20(24)23-21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,21H,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDDYMCPALFXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-2-(3-chlorophenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)
![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)

![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)
![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)

![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)